molecular formula C20H22O5 B13953360 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione CAS No. 37886-33-2

5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione

Cat. No.: B13953360
CAS No.: 37886-33-2
M. Wt: 342.4 g/mol
InChI Key: ZPXWCKGSWWRWCO-UHFFFAOYSA-N
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Description

5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione typically involves multi-step organic reactions. One common method includes the use of starting materials such as substituted phenanthrene derivatives, which undergo hydroxylation and alkylation reactions under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. Reaction conditions vary depending on the desired transformation but typically involve specific solvents, temperatures, and reaction times.

Major Products Formed

Scientific Research Applications

5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione involves its interaction with specific molecular targets and pathways. The hydroxyl groups and phenanthrene backbone allow it to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions can modulate cellular processes such as oxidative stress, inflammation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other hydroxylated phenanthrene derivatives and related naphthoquinones. Examples include:

  • 5,8-Dihydroxy-2-methyl-3-(2-oxopropyl)naphthalene-1,4-dione
  • 7-Hydroxy-4-propylcoumarin
  • 7-Hydroxy-4-isopropylcoumarin

Uniqueness

What sets 5,8-Dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4,4a-dihydrophenanthrene-3,6-dione apart is its specific substitution pattern and the presence of multiple hydroxyl groups, which confer unique chemical and biological properties

Properties

CAS No.

37886-33-2

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

IUPAC Name

5,8-dihydroxy-7-(2-hydroxypropyl)-1,2,4a-trimethyl-4H-phenanthrene-3,6-dione

InChI

InChI=1S/C20H22O5/c1-9(21)7-13-17(23)12-5-6-14-10(2)11(3)15(22)8-20(14,4)16(12)19(25)18(13)24/h5-6,9,21,23,25H,7-8H2,1-4H3

InChI Key

ZPXWCKGSWWRWCO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=C3C(=C(C(=O)C(=C3O)CC(C)O)O)C2(CC1=O)C)C

Origin of Product

United States

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